molecular formula C32H42Cl4GeN6S2 B15182640 Ethanamine, 2,2'-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride CAS No. 153714-95-5

Ethanamine, 2,2'-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride

Cat. No.: B15182640
CAS No.: 153714-95-5
M. Wt: 789.3 g/mol
InChI Key: JRJCKYCWEGXNJV-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is a complex organic compound with a unique structure that includes imidazole rings, naphthalenylmethyl groups, and germylene centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride typically involves multiple steps:

    Formation of Imidazole Rings: The initial step involves the synthesis of 4,5-dihydro-1H-imidazole derivatives.

    Attachment of Naphthalenylmethyl Groups: The naphthalenylmethyl groups are introduced through alkylation reactions.

    Incorporation of Germylene Centers: The germylene centers are incorporated via reactions with suitable germanium precursors.

    Formation of Thioether Linkages: The thioether linkages are formed through thiolation reactions.

    Final Assembly and Purification: The final compound is assembled and purified, often through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkages.

    Reduction: Reduction reactions can occur at the imidazole rings and germylene centers.

    Substitution: Substitution reactions can take place at the naphthalenylmethyl groups and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organometallic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Naphazoline hydrochloride: A compound with a similar imidazole structure, used as a vasoconstrictor.

    Naphthalen-1-ylmethyl derivatives: Compounds with similar naphthalenylmethyl groups, used in various chemical applications.

Uniqueness

Ethanamine, 2,2’-((bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, tetrahydrochloride is unique due to its combination of imidazole rings, naphthalenylmethyl groups, and germylene centers, which confer distinct chemical and biological properties.

Properties

CAS No.

153714-95-5

Molecular Formula

C32H42Cl4GeN6S2

Molecular Weight

789.3 g/mol

IUPAC Name

2-[2-aminoethylsulfanyl-bis[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;tetrahydrochloride

InChI

InChI=1S/C32H38GeN6S2.4ClH/c34-15-21-40-33(41-22-16-35,38-19-17-36-31(38)23-27-11-5-9-25-7-1-3-13-29(25)27)39-20-18-37-32(39)24-28-12-6-10-26-8-2-4-14-30(26)28;;;;/h1-14H,15-24,34-35H2;4*1H

InChI Key

JRJCKYCWEGXNJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](N4CCN=C4CC5=CC=CC6=CC=CC=C65)(SCCN)SCCN.Cl.Cl.Cl.Cl

Origin of Product

United States

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